molecular formula C17H15FN2O3S B15106432 Prop-2-en-1-yl 6-(3-fluoro-4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate

Prop-2-en-1-yl 6-(3-fluoro-4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate

Cat. No.: B15106432
M. Wt: 346.4 g/mol
InChI Key: FXLHEQURCFELCN-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 6-(3-fluoro-4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. This compound is characterized by its unique structure, which includes a fluorinated aromatic ring and a methoxy group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 6-(3-fluoro-4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluoro and Methoxy Groups: These groups are introduced through electrophilic aromatic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with prop-2-en-1-ol under acidic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 6-(3-fluoro-4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to remove the fluoro or methoxy groups.

    Substitution: Nucleophilic substitution reactions can replace the fluoro group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield de-fluorinated or de-methoxylated derivatives.

Scientific Research Applications

Prop-2-en-1-yl 6-(3-fluoro-4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 6-(3-fluoro-4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate: Lacks the fluoro group.

    Prop-2-en-1-yl 6-(3-chloro-4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate: Contains a chloro group instead of a fluoro group.

    Prop-2-en-1-yl 6-(3-fluoro-4-hydroxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate: Contains a hydroxy group instead of a methoxy group.

Uniqueness

The presence of both the fluoro and methoxy groups in Prop-2-en-1-yl 6-(3-fluoro-4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate makes it unique. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H15FN2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

prop-2-enyl 6-(3-fluoro-4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate

InChI

InChI=1S/C17H15FN2O3S/c1-4-7-23-16(21)15-10(2)20-9-13(19-17(20)24-15)11-5-6-14(22-3)12(18)8-11/h4-6,8-9H,1,7H2,2-3H3

InChI Key

FXLHEQURCFELCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=C(C=C3)OC)F)C(=O)OCC=C

Origin of Product

United States

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